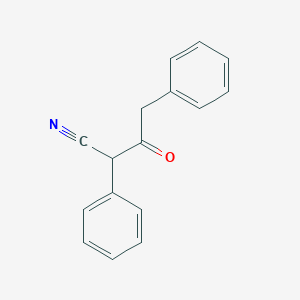
3-(2-Chloro-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a 2-chloro-3-methoxyphenyl ring and a 3-methylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-methoxybenzaldehyde and 3-methylaniline.
Formation of Intermediate: The aldehyde group of 2-chloro-3-methoxybenzaldehyde reacts with 3-methylaniline in the presence of a base such as sodium hydroxide to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Amidation: The amine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The propenamide group can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(2-Chloro-3-formylphenyl)-N-(3-methylphenyl)-2-propenamide or 3-(2-Chloro-3-carboxyphenyl)-N-(3-methylphenyl)-2-propenamide.
Reduction: 3-(2-Chloro-3-methoxyphenyl)-N-(3-methylphenyl)propanamide.
Substitution: 3-(2-Amino-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamide or 3-(2-Thio-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamide.
Aplicaciones Científicas De Investigación
3-(2-Chloro-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes such as cyclooxygenase or kinases, leading to reduced inflammation or cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chloro-4-methoxyphenyl)-N-(3-methylphenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(4-methylphenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(3-methylphenyl)-2-butenamide
Uniqueness
3-(2-Chloro-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamide is unique due to its specific substitution pattern on the phenyl rings, which may confer distinct pharmacological properties and reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
853350-00-2 |
|---|---|
Fórmula molecular |
C17H16ClNO2 |
Peso molecular |
301.8 g/mol |
Nombre IUPAC |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H16ClNO2/c1-12-5-3-7-14(11-12)19-16(20)10-9-13-6-4-8-15(21-2)17(13)18/h3-11H,1-2H3,(H,19,20)/b10-9+ |
Clave InChI |
OGHILSVEFOOYKX-MDZDMXLPSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C=CC2=C(C(=CC=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




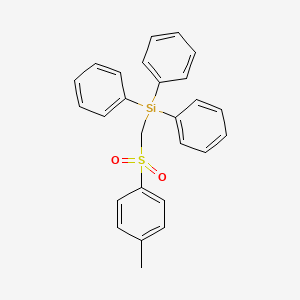
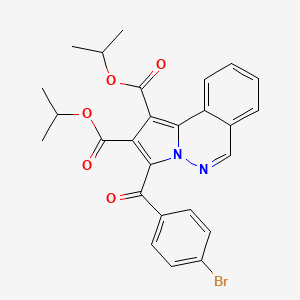

![3-Bromo-4-hydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947860.png)


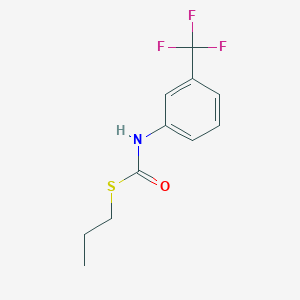
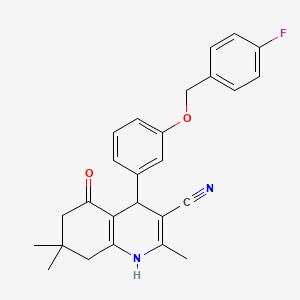
![19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)


